Fmoc-Lys(Boc)-OPfp
Overview
Description
Fmoc-Lys(Boc)-OPfp, also known as N-α-Fmoc-N-ε-Boc-L-lysine pentafluorophenyl ester, is a derivative of lysine used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group, a tert-butyloxycarbonyl (Boc) group protecting the ε-amino group, and a pentafluorophenyl (Pfp) ester at the carboxyl terminus. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-Lys(Boc)-OPfp is primarily used as a reagent in Fmoc solid-phase peptide synthesis . Its primary targets are the peptide sequences that are being synthesized .
Mode of Action
This compound interacts with its targets by coupling with the peptide sequences. This coupling is facilitated by the Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which protect the amino and carboxyl groups of the lysine during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts . It is also used in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences. The compound enables the incorporation of the lysine amino acid residue into the peptide chain . The Fmoc and Boc protecting groups are removed after the coupling step, revealing the lysine residue .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and pH. The compound is typically stored at temperatures between 2-8°C . The reaction suitability of this compound is specific to Fmoc solid-phase peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-Lys(Boc)-OPfp interacts with various biomolecules during peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus and is cleaved by secondary amines such as piperidine . The Boc group on the side chain remains stable under basic conditions and is removed with trifluoroacetic acid (TFA) during the final cleavage of the peptide product from the resin .
Molecular Mechanism
This compound exerts its effects at the molecular level during peptide synthesis. The Fmoc group is cleaved by secondary amines, allowing the next amino acid to be added to the growing peptide chain . The Boc group protects the side chain during synthesis and is removed during the final cleavage step .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with secondary amines and trifluoroacetic acid during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-OPfp typically involves the following steps:
Protection of the α-amino group: The α-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the ε-amino group: The ε-amino group is protected using the Boc group. This is done by reacting the Fmoc-protected lysine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.
Formation of the pentafluorophenyl ester: The carboxyl group of the Fmoc-Lys(Boc) is activated by reacting with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are reacted with Fmoc chloride and Boc anhydride under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Quality control: The final product undergoes rigorous quality control tests, including HPLC and NMR spectroscopy, to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-OPfp undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the free amino groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid.
Coupling reactions: The pentafluorophenyl ester reacts with nucleophiles such as amines to form peptide bonds. This reaction is commonly used in solid-phase peptide synthesis.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include:
Deprotected lysine derivatives: After removal of the Fmoc and Boc groups.
Peptide bonds: Formed by the reaction of the pentafluorophenyl ester with amines.
Scientific Research Applications
Fmoc-Lys(Boc)-OPfp has numerous applications in scientific research, including:
Peptide synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Drug development: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biomedical applications.
Material science: It is used in the development of peptide-based materials and hydrogels for tissue engineering and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-OPfp but lacks the pentafluorophenyl ester, making it less reactive in coupling reactions.
Fmoc-Lys(Me,Boc)-OH: Contains a methyl group on the lysine residue, altering its reactivity and properties.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucose moiety, making it useful in glycopeptide synthesis.
Uniqueness
This compound is unique due to the presence of the pentafluorophenyl ester, which enhances its reactivity in coupling reactions. This makes it particularly useful in solid-phase peptide synthesis, where efficient and selective formation of peptide bonds is crucial.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456808 | |
Record name | Fmoc-Lys(Boc)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-98-2 | |
Record name | Fmoc-Lys(Boc)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-N-e-t.-Boc-L-lysin pentafluorphenylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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